N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
Description
Historical Development of 1,4-Thiazepane Research
The exploration of 1,4-thiazepanes originates from broader investigations into sulfur- and nitrogen-containing heterocycles, which gained momentum in the mid-20th century with the discovery of benzothiazepines like diltiazem , a calcium channel blocker used for angina management. Early synthetic efforts focused on smaller heterocycles, but the unique conformational flexibility of seven-membered rings prompted systematic studies into 1,4-thiazepanes. The development of reliable synthetic protocols, such as the cyclization of β-enaminones with Lawesson’s reagent and silver-catalyzed alkyne/CO$$2$$ coupling, enabled access to diverse derivatives. For example, bicyclic thiazolidinyl-1,4-thiazepines synthesized via Michael addition reactions demonstrated antiparasitic activity against *Trypanosoma brucei brucei* (EC$${50}$$ = 2.8 μM), highlighting the scaffold’s versatility.
Significance in Heterocyclic Medicinal Chemistry
1,4-Thiazepanes occupy a critical niche in medicinal chemistry due to their balanced lipophilicity, hydrogen-bonding capacity, and ability to adopt bioactive conformations. The sulfur atom enhances metabolic stability, while the nitrogen enables hydrogen bonding to biological targets. Structural analogs, such as tricyclic pyrido[2,3-b]benzothiazepines, exhibit potent activity against drug-resistant cancers (EC$$_{50}$$ < 1.0 μM), underscoring the scaffold’s adaptability. The target compound’s 3,4-dimethoxyphenyl and 2-fluorophenyl substituents are strategic modifications: methoxy groups improve solubility and π-stacking interactions, while fluorine enhances electronegativity and membrane permeability.
Evolution of Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have identified key determinants of 1,4-thiazepane bioactivity:
- Core saturation : Saturated 1,4-thiazepanes (e.g., thiazepanes) exhibit improved metabolic stability over unsaturated analogs.
- Substituent positioning : Aromatic groups at the 7-position, as in 7-(2-fluorophenyl), enhance interactions with hydrophobic binding pockets in enzymes like EGFR.
- Carboxamide functionality : The 4-carboxamide group in N-(3,4-dimethoxyphenyl) derivatives facilitates hydrogen bonding with catalytic residues, as seen in EGFR inhibitors.
Comparative analyses of analogs, such as enyne-modified 1,4-thiazepines, reveal that electron-withdrawing substituents (e.g., fluorine) increase cytotoxicity (IC$$_{50}$$ = 12.4–16.9 μM), while bulky groups reduce off-target effects. These insights directly inform the design of the target compound.
Research Significance Within Drug Discovery Paradigms
The target compound epitomizes modern drug discovery strategies emphasizing targeted polypharmacology and synthetic sustainability . Its synthesis aligns with green chemistry principles through potential CO$$_2$$ utilization, while its dual aromatic pharmacophores address multidrug resistance mechanisms in cancer. Notably, the 2-fluorophenyl group mimics motifs in FDA-approved kinase inhibitors, suggesting compatibility with regulatory benchmarks. Current research prioritizes such hybrids to overcome limitations of monofunctional agents, positioning this derivative as a template for next-generation therapeutics.
This structured analysis synthesizes decades of heterocyclic chemistry advancements, illustrating how N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide embodies both historical insights and contemporary innovation in medicinal design.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-25-17-8-7-14(13-18(17)26-2)22-20(24)23-10-9-19(27-12-11-23)15-5-3-4-6-16(15)21/h3-8,13,19H,9-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNPYEVZAYKDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCC(SCC2)C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazepane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the thiazepane ring. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often employing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the thiazepane ring or the aromatic groups.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, including:
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Antitumor Activity :
- Studies have indicated that thiazepane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide have shown effectiveness against specific cancer cell lines in vitro.
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Anti-inflammatory Effects :
- Research has demonstrated that thiazepane compounds can modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases.
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Neuroprotective Properties :
- The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. It may protect neuronal cells from oxidative stress and apoptosis, which is beneficial in neurodegenerative diseases like Alzheimer's.
Case Studies
- Anticancer Studies :
- Neuroprotective Research :
- Anti-inflammatory Evaluations :
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
1,4-Thiazepane vs. 1,2,4-Triazole :
The target compound’s 1,4-thiazepane ring (containing sulfur and nitrogen) contrasts with the 1,2,4-triazole derivatives reported in . Triazole-based compounds, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones, exhibit tautomerism between thiol and thione forms, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, the thiazepane core in the target compound lacks tautomeric behavior but may confer distinct conformational flexibility due to its larger ring size.Benzamide Derivatives :
describes N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B), a benzamide derivative with a 3,4-dimethoxyphenethylamine side chain . Unlike the target compound’s thiazepane ring, Rip-B features a rigid benzamide backbone, which may reduce metabolic flexibility but enhance stability.
Substituent Effects
Fluorophenyl Groups :
The target compound’s 2-fluorophenyl substituent shares similarities with the 2,4-difluorophenyl groups in ’s triazole derivatives . Fluorine atoms enhance lipophilicity and bioavailability while influencing electronic interactions via their strong electron-withdrawing effects.- However, the target compound’s dimethoxyphenyl group is directly linked to the carboxamide nitrogen, whereas Rip-B’s is part of a phenethylamine side chain.
Physicochemical and Pharmacological Implications
Physicochemical Properties
Biological Activity
Molecular Formula
- Molecular Weight : 329.38 g/mol
- Chemical Structure : The compound features a thiazepane ring, a carboxamide functional group, and two aromatic substituents (3,4-dimethoxyphenyl and 2-fluorophenyl).
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antitumor Activity : Compounds containing thiazepane rings have been studied for their potential to inhibit cancer cell proliferation. The presence of aromatic groups may enhance their interaction with biological targets involved in tumor growth.
- Antimicrobial Properties : Many thiazepane derivatives show promise as antimicrobial agents, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Case Studies and Research Findings
- Antitumor Activity : A study on related thiazepane derivatives demonstrated significant inhibition of tumor growth in various cancer cell lines. For instance, compounds with similar structural motifs were found to inhibit farnesyltransferase, an enzyme critical for cancer cell proliferation .
- Antimicrobial Effects : Another study highlighted the efficacy of thiazepane derivatives against Gram-positive bacteria, suggesting that the modifications in the phenyl groups could enhance their antibacterial potency .
- Structure-Activity Relationship (SAR) : Research into the SAR of thiazepane derivatives shows that variations in the substituents on the phenyl rings significantly affect biological activity. For example, adding electron-withdrawing groups like fluorine can enhance potency against certain targets .
Comparative Analysis of Biological Activities
Future Directions
The exploration of This compound could lead to significant advancements in medicinal chemistry. Future studies should focus on:
- In Vivo Studies : To confirm the efficacy observed in vitro.
- Mechanistic Studies : To elucidate the specific pathways affected by this compound.
- Optimization of Structure : Further modification of the molecular structure may yield compounds with enhanced activity and reduced toxicity.
Q & A
Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide, and how should intermediates be characterized?
A typical procedure involves multi-step synthesis with key intermediates such as the thiazepane ring and substituted aromatic carboxamide precursors. For example, trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) can facilitate deprotection or cyclization steps, followed by purification via column chromatography using gradients of ethyl acetate/hexane. Critical characterization includes:
Q. How should researchers verify the structural integrity of this compound compared to similar benzazepine derivatives?
Use comparative spectroscopic analysis:
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide) .
- X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for the thiazepane ring conformation .
- HPLC : Compare retention times with structurally related compounds (e.g., phenyl-hexyl columns under gradient elution) .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Solvent selection : Replace CH₂Cl₂ with acetonitrile (MeCN) to improve reaction scalability and reduce toxicity .
- Catalysis : Screen Pd/C or Ni catalysts for Suzuki-Miyaura coupling of fluorophenyl groups, aiming for >80% yield .
- Process monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Q. How can contradictory data in pharmacological studies (e.g., IC₅₀ variability) be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., leukemia models like HL-60 or THP-1) and exposure times (e.g., 48–72 hours) .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates, addressing batch-to-batch variability .
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., bromodomains or kinase pathways) .
Q. What methodologies are recommended for studying the compound’s mechanism of action in cancer models?
- Transcriptomic profiling : Perform RNA-seq on treated AML cells to identify dysregulated pathways (e.g., apoptosis or cell cycle arrest genes) .
- Protein interaction assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to targets like TAF1 .
- Metabolic stability : Assess hepatic clearance using human liver microsomes (HLM) and CYP450 inhibition assays to predict in vivo behavior .
Data Interpretation and Reproducibility
Q. How should researchers address discrepancies in NMR data between synthetic batches?
- Deuterated solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to rule out solvent-induced shifts .
- Dynamic NMR : Perform variable-temperature experiments to detect conformational exchange in the thiazepane ring (e.g., coalescence of methylene proton signals) .
- Collaborative validation : Share raw data via platforms like PubChem or Zenodo for cross-lab verification .
Q. What are the best practices for ensuring reproducibility in pharmacological assays?
- Positive controls : Include reference compounds like I-BRD9 or PFI-3 in dose-response studies .
- Blinded experiments : Assign compound batches randomly to eliminate operator bias .
- Open protocols : Publish detailed SOPs in supplemental materials, including instrument calibration steps (e.g., HPLC column conditioning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
